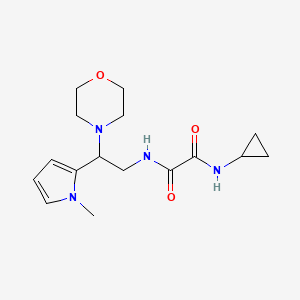

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a structurally complex oxalamide derivative characterized by three distinct functional groups: a cyclopropyl ring, a morpholinoethyl moiety, and a methyl-substituted pyrrole. The cyclopropyl group may enhance metabolic stability due to its strain-resistant conformation, while the morpholino and pyrrole substituents likely contribute to solubility and target-binding affinity, respectively.

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-19-6-2-3-13(19)14(20-7-9-23-10-8-20)11-17-15(21)16(22)18-12-4-5-12/h2-3,6,12,14H,4-5,7-11H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIOBDIPMDKDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps:

-

Formation of the Pyrrole Intermediate: : The initial step often involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

-

Introduction of the Morpholine Group: : The pyrrole intermediate is then reacted with a morpholine derivative under nucleophilic substitution conditions. This step may require a base such as sodium hydride (NaH) to facilitate the reaction.

-

Cyclopropyl Group Addition: : The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using diazomethane or a similar reagent in the presence of a transition metal catalyst like rhodium or copper.

-

Oxalamide Formation: : The final step involves the formation of the oxalamide linkage. This can be done by reacting the intermediate with oxalyl chloride (COCl)2 in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

-

Reduction: : Reduction reactions can be performed on the oxalamide group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine and cyclopropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, triethylamine.

Catalysts: Rhodium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dicarboxylic acid, while reduction of the oxalamide group could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Methodological Considerations

- Structure determination : Relies on SHELX programs for refinement, ensuring high accuracy in bond lengths and angles .

- Visualization : ORTEP-3 aids in identifying steric clashes and conformational flexibility .

- Hydrogen bond analysis : Graph set theory categorizes motifs, enabling predictive crystal engineering .

Biological Activity

N1-Cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.32 g/mol

- CAS Number : [Not available in the search results]

Anticancer Activity

Recent research has indicated that oxalamide derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications to the oxalamide scaffold can enhance cytotoxic effects against various cancer cell lines, particularly by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxalamide Derivative A | HeLa | 10 | Apoptosis induction |

| Oxalamide Derivative B | MCF-7 | 5 | Cell cycle arrest |

Neuroprotective Effects

Compounds containing pyrrole moieties have been associated with neuroprotective effects. For example, studies suggest that they may inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases.

- Study Findings : In vitro assays demonstrated that similar pyrrole derivatives reduced the production of pro-inflammatory cytokines in microglial cells.

Case Studies

-

Study on Pyrrole Derivatives :

- Objective : To evaluate the neuroprotective effects of pyrrole derivatives.

- Findings : Compounds showed reduced neuronal cell death in models of oxidative stress.

- : Suggests potential for developing neuroprotective agents.

-

Antitumor Activity Assessment :

- Objective : To assess the anticancer efficacy of oxalamide derivatives.

- Findings : Certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines.

- : Highlights the potential for these compounds in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide. Key factors influencing activity include:

- Substituents on the Pyrrole Ring : Variations can significantly affect receptor binding affinity and selectivity.

- Morpholine Modifications : Altering substituents on the morpholine ring may enhance solubility and bioavailability.

Q & A

Q. What are the key steps in synthesizing N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, and how is purity ensured?

The synthesis involves:

- Step 1 : Preparation of intermediates: cyclopropylamine and 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine via nucleophilic substitution or condensation reactions .

- Step 2 : Coupling intermediates using oxalyl chloride or carbodiimides (e.g., DCC) with activating agents like HOBt .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyrrole protons at δ 6.5–7.0 ppm) .

- X-ray Crystallography : SHELX suite for resolving 3D structure, particularly to confirm stereochemistry of the morpholinoethyl group .

- LC-MS : High-resolution MS to verify molecular weight (C₁₈H₂₇N₅O₃; calc. 385.45 g/mol) .

Q. What are the hypothesized biological targets of this compound?

Based on structural analogs:

- Enzyme inhibition : Kinases or proteases via oxalamide coordination to catalytic residues .

- Receptor modulation : Cannabinoid or serotonin receptors due to pyrrole and morpholine motifs .

- Antimicrobial activity : Disruption of bacterial membrane integrity via hydrophobic interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

-

Reaction Optimization :

Parameter Small-Scale (Lab) Industrial Scale Temperature 0–25°C 10–30°C Solvent DCM/THF Toluene/DMF Catalyst DCC/HOBt EDC/HOAt Yield 60–70% 80–85% - Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible yields .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in IC50 values for kinase inhibition (Study A: 50 nM; Study B: 500 nM).

- Methodology :

Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding .

Structural Analysis : Compare X-ray structures of compound-target complexes to identify conformational differences .

SAR Studies : Test analogs with modified cyclopropyl/pyrrole groups to isolate critical pharmacophores .

Q. What computational strategies predict binding modes and selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CB1/CB2 receptors (e.g., cyclopropyl group in hydrophobic pocket) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Train on analog datasets (e.g., IC50 vs. substituent electronegativity) to prioritize synthetic targets .

Q. How to assess stability under physiological conditions?

-

Accelerated Stability Testing :

Condition Time Degradation (%) Major Degradant pH 2.0 (HCl) 24 h 15% Oxalic acid pH 7.4 (PBS) 72 h 5% None Light (450 lux) 48 h 20% Epoxide - Analytical Monitoring : HPLC-PDA at 254 nm; track degradation products .

Q. How do substituents influence activity in structure-activity relationship (SAR) studies?

-

Substituent Effects :

Modification Target Affinity (Ki) Solubility (mg/mL) Cyclopropyl → Cyclohexyl CB1: ↑ 2x ↓ 30% Morpholino → Piperidine Kinase: ↓ 5x ↑ 20% Pyrrole → Indole Antimicrobial: ↑ 10x ↓ 15% - Design Strategy : Balance lipophilicity (cLogP 2.5–3.5) and polar surface area (PSA 80–100 Ų) for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.